2-(3,3-Dimethylbutyl)oxetan-3-amine
Description
2-(3,3-Dimethylbutyl)oxetan-3-amine is a substituted oxetane derivative characterized by a 3,3-dimethylbutyl group at the oxetane ring’s second position and an amine group at the third position. Oxetanes are four-membered oxygen-containing heterocycles known for their ring strain, which enhances reactivity and makes them valuable in medicinal chemistry and pharmaceutical synthesis .
The 3-aminooxetane core (oxetan-3-amine, C₃H₇NO, MW 73.09 g/mol) serves as a foundational scaffold for derivatives like the target compound . Substituents such as alkyl, aryl, or halogenated groups modulate physicochemical properties, bioavailability, and metabolic stability. The 3,3-dimethylbutyl group likely increases lipophilicity compared to simpler substituents, influencing solubility and membrane permeability .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(3,3-dimethylbutyl)oxetan-3-amine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)5-4-8-7(10)6-11-8/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
NTNNMMVWOGERKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1C(CO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of appropriate precursors. For example, starting from a suitable epoxide, the oxetane ring can be formed through a ring-closing reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of catalysts and specific reaction conditions to facilitate the cyclization and amination processes .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while nucleophilic substitution can lead to a variety of substituted oxetane derivatives .
Scientific Research Applications
2-(3,3-Dimethylbutyl)oxetan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutyl)oxetan-3-amine involves its interaction with molecular targets through its amine and oxetane functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Oxetan-3-amine Derivatives
Structural and Molecular Properties
The table below compares 2-(3,3-Dimethylbutyl)oxetan-3-amine with structurally related oxetan-3-amine derivatives:
*Note: Values marked with * are estimated based on analogous structures.
Key Observations:
- Lipophilicity : The 3,3-dimethylbutyl group in the target compound increases molecular weight (157.26 g/mol) and lipophilicity compared to smaller substituents like H (73.09 g/mol) or difluoromethyl (123.11 g/mol). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Salt Forms: Derivatives like 3-(aminomethyl)oxetan-3-amine dihydrochloride improve stability and solubility for pharmaceutical applications.
Comparative Reactivity and Stability
- Ring Strain : The oxetane ring’s inherent strain enhances reactivity in ring-opening reactions. Bulkier substituents (e.g., 3,3-dimethylbutyl) may sterically hinder such reactions compared to smaller groups .
- Hydrolytic Stability : Fluorinated derivatives (e.g., 3-(difluoromethyl)oxetan-3-amine ) exhibit enhanced stability against hydrolysis due to the electron-withdrawing effects of fluorine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
